3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a sulfonamide group attached to a biphenyl backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures .
Scientific Research Applications
3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The chloro and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 4-Chloro-3-(trifluoromethoxy)benzonitrile
- 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
Uniqueness
3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its functional groups and biphenyl backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H9ClF3NO3S |
---|---|
Molecular Weight |
351.73 g/mol |
IUPAC Name |
2-chloro-4-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO3S/c14-11-7-9(3-6-12(11)22(18,19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H,(H2,18,19,20) |
InChI Key |
OQPRAOKURGMCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)S(=O)(=O)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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